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molecular formula C11H10N2O B3148266 5-Phenoxypyridin-2-amine CAS No. 64064-68-2

5-Phenoxypyridin-2-amine

Cat. No. B3148266
M. Wt: 186.21 g/mol
InChI Key: YSBJQFDQHNMAMC-UHFFFAOYSA-N
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Patent
US08420642B2

Procedure details

8.2 2-Nitro-5-phenoxy-pyridine (11.3 mmol) is dissolved in acetic acid (30 ml) at 35° C. After addition of water (30 ml), zinc powder (6 eq.) is added and the reaction suspension is heated to 105° C. for 2.5 h. The reaction suspension is cooled to RT and filtrated. The filtrate is poured into 3.5% NaOH (700 ml) and extracted with dichloromethane. The combined organic phases are extracted with brine, dried over MgSO4 and the solvent is removed in vacuo. 5-Phenoxy-pyridin-2-ylamine is obtained as a pink powder in a yield of 90%; HPLC (method C): 1.32 min, LC-MS (method A): 0.531 min, 187.15 (M+H+).
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][N:5]=1)([O-])=O.O>C(O)(=O)C.[Zn]>[O:10]([C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[N:5][CH:6]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
11.3 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=C(C=C1)OC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction suspension is cooled to RT
FILTRATION
Type
FILTRATION
Details
filtrated
ADDITION
Type
ADDITION
Details
The filtrate is poured into 3.5% NaOH (700 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases are extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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